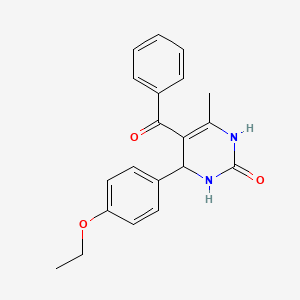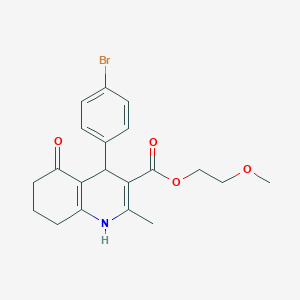
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, commonly known as BEPM, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BEPM is a heterocyclic compound that contains a pyrimidine ring and a benzoyl group attached to it.
科学研究应用
BEPM has been extensively studied for its potential applications in various scientific fields. In medicine, BEPM has been shown to exhibit anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BEPM has also been shown to inhibit the replication of HIV and herpes simplex virus. In agriculture, BEPM has been used as a plant growth regulator and fungicide. It has been found to enhance the growth of plants and protect them from fungal diseases. In material science, BEPM has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and coordination polymers.
作用机制
The mechanism of action of BEPM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, BEPM has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and the induction of apoptosis. BEPM has also been shown to inhibit the activity of HIV integrase, an enzyme that is essential for the integration of viral DNA into the host genome. This leads to the inhibition of viral replication and the suppression of viral load.
Biochemical and Physiological Effects:
BEPM has been shown to have a range of biochemical and physiological effects. In cancer cells, BEPM has been shown to induce apoptosis, cell cycle arrest, and DNA damage. It has also been shown to inhibit the migration and invasion of cancer cells. In HIV-infected cells, BEPM has been shown to inhibit viral replication and reduce viral load. In plants, BEPM has been shown to enhance growth and protect against fungal diseases. It has also been shown to increase the activity of antioxidant enzymes.
实验室实验的优点和局限性
BEPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. It is also stable and can be stored for long periods without degradation. However, BEPM has some limitations for lab experiments. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also sensitive to light and heat, which can lead to degradation and loss of activity.
未来方向
There are several future directions for research on BEPM. In medicine, further studies are needed to elucidate the mechanism of action of BEPM and its potential as a therapeutic agent for various diseases. In agriculture, more research is needed to optimize the use of BEPM as a plant growth regulator and fungicide. In material science, BEPM can be used as a precursor for the synthesis of novel materials with unique properties. Overall, BEPM has great potential for a wide range of scientific applications, and further research is needed to fully explore its capabilities.
合成方法
The synthesis method of BEPM involves the reaction of 4-ethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst such as piperidine. The reaction takes place in ethanol as a solvent under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization techniques. The yield of BEPM is typically around 70-80%, and the purity can be confirmed using spectroscopic techniques such as NMR and IR.
属性
IUPAC Name |
5-benzoyl-4-(4-ethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-16-11-9-14(10-12-16)18-17(13(2)21-20(24)22-18)19(23)15-7-5-4-6-8-15/h4-12,18H,3H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFYXOPLLLNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)
![N-[4-(anilinosulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5083443.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083452.png)
![propyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5083459.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![3-methylbutyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083486.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)
![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)
![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)

![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)